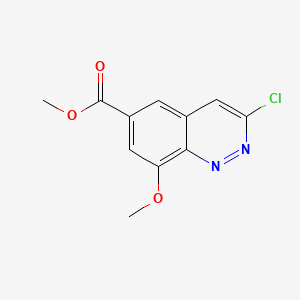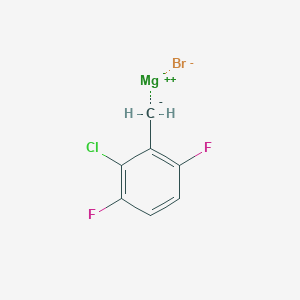![molecular formula C34H26O2 B14891981 (1R,1'R)-((S)-[1,1'-Binaphthalene]-2,2'-diyl)bis(phenylmethanol)](/img/structure/B14891981.png)
(1R,1'R)-((S)-[1,1'-Binaphthalene]-2,2'-diyl)bis(phenylmethanol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(11BS)-(1R,1’R)-[1,1’-binaphthalene]-2,2’-diylbis(phenylmethanol) is a chiral compound that features a binaphthalene core with two phenylmethanol groups attached at the 2,2’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (11BS)-(1R,1’R)-[1,1’-binaphthalene]-2,2’-diylbis(phenylmethanol) typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the binaphthalene core, which can be achieved through the coupling of naphthalene derivatives.
Functionalization: The binaphthalene core is then functionalized at the 2,2’ positions with phenylmethanol groups. This step often involves the use of organometallic reagents such as Grignard reagents or organolithium compounds.
Chiral Resolution: The final step involves the resolution of the chiral centers to obtain the desired (1R,1’R) configuration. This can be achieved through chiral chromatography or the use of chiral auxiliaries.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: (11BS)-(1R,1’R)-[1,1’-binaphthalene]-2,2’-diylbis(phenylmethanol) can undergo various types of chemical reactions, including:
Oxidation: The phenylmethanol groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The phenylmethanol groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide, potassium permanganate, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted phenylmethanol derivatives.
Scientific Research Applications
(11BS)-(1R,1’R)-[1,1’-binaphthalene]-2,2’-diylbis(phenylmethanol) has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: The compound can be used in the study of chiral recognition and molecular interactions.
Industry: Used in the production of fine chemicals and as a chiral auxiliary in various industrial processes.
Mechanism of Action
The mechanism of action of (11BS)-(1R,1’R)-[1,1’-binaphthalene]-2,2’-diylbis(phenylmethanol) involves its ability to act as a chiral ligand, influencing the stereochemistry of chemical reactions. The binaphthalene core provides a rigid, chiral environment that can interact with substrates and catalysts, promoting enantioselective transformations. The phenylmethanol groups can participate in hydrogen bonding and other non-covalent interactions, further enhancing the compound’s ability to induce chirality in reactions.
Comparison with Similar Compounds
- (11BS)-(1R,1’R)-[1,1’-binaphthalene]-2,2’-diylbis(phenylmethanol)
- (11BS)-(1S,1’S)-[1,1’-binaphthalene]-2,2’-diylbis(phenylmethanol)
- (11BS)-(1R,1’R)-[1,1’-binaphthalene]-2,2’-diylbis(4-methylphenylmethanol)
Comparison:
- Structural Differences: The primary difference lies in the configuration of the chiral centers and the substituents on the phenylmethanol groups.
- Reactivity: The presence of different substituents can influence the reactivity and selectivity of the compound in chemical reactions.
- Applications: While all these compounds can be used as chiral ligands, their specific applications may vary based on their structural properties and reactivity.
Properties
Molecular Formula |
C34H26O2 |
|---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
(R)-[1-[2-[(R)-hydroxy(phenyl)methyl]naphthalen-1-yl]naphthalen-2-yl]-phenylmethanol |
InChI |
InChI=1S/C34H26O2/c35-33(25-13-3-1-4-14-25)29-21-19-23-11-7-9-17-27(23)31(29)32-28-18-10-8-12-24(28)20-22-30(32)34(36)26-15-5-2-6-16-26/h1-22,33-36H/t33-,34-/m1/s1 |
InChI Key |
XGTFPAXGDBULHH-KKLWWLSJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)[C@@H](C6=CC=CC=C6)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)C(C6=CC=CC=C6)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


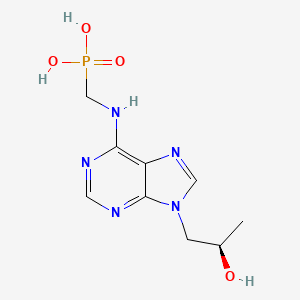
![n-Methyl-2-(4-oxothieno[2,3-d]pyrimidin-3(4h)-yl)acetamide](/img/structure/B14891905.png)
![(R)-3-amino-4-(2-fluorophenyl)-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)butan-1-one hydrochloride](/img/structure/B14891920.png)
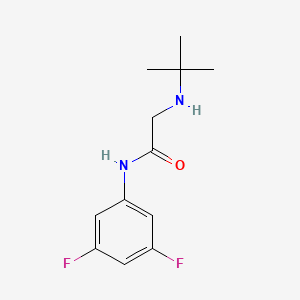
![n-(Pentan-3-yl)-1h-benzo[d]imidazole-5-carboxamide](/img/structure/B14891928.png)

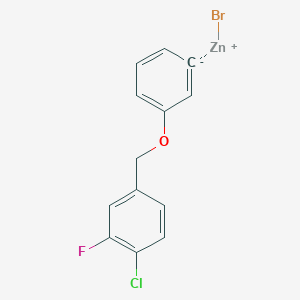

![5-Fluoro-2,2-dimethyl-8-(-2-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)vinyl)-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B14891948.png)
![(SP-4-1)-[1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-Hexadecafluoro-29H,31H-phthalocyaninato(2-)-|EN29,|EN30,|EN31,|EN32]copper](/img/structure/B14891954.png)
